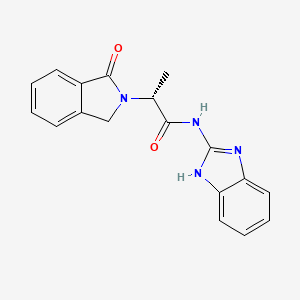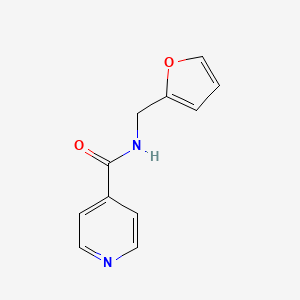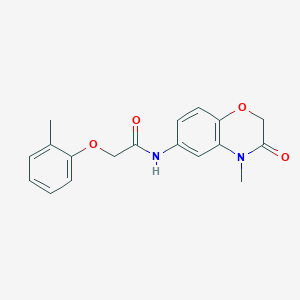
N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPPC is a synthetic compound that belongs to the piperidine class of compounds and has been found to exhibit several biological activities.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide is not well understood. However, it has been suggested that this compound may exert its biological activities through the modulation of the GABAergic system. This compound has been found to enhance the activity of the GABAergic system, leading to its anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This compound has also been found to reduce the expression of COX-2 and iNOS, which are enzymes involved in the inflammatory response. This compound has been found to increase the levels of GABA in the brain, leading to its anticonvulsant and anxiolytic effects. This compound has also been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Advantages and Limitations for Lab Experiments
N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has several advantages and limitations for lab experiments. This compound is a synthetic compound that can be easily synthesized in the lab. This compound has been found to exhibit several biological activities, making it a potential drug target for the treatment of various diseases. However, the mechanism of action of this compound is not well understood, which limits its potential applications. This compound has also been found to exhibit low solubility, which may limit its bioavailability.
Future Directions
There are several future directions for the study of N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide. Further studies are needed to elucidate the mechanism of action of this compound. The potential use of this compound as a drug target for the treatment of cancer and neurological disorders should be further explored. The development of this compound analogs with improved solubility and bioavailability should also be investigated. Overall, this compound has potential applications in various fields of scientific research and further studies are needed to fully understand its biological activities and potential therapeutic uses.
Figure 1: Synthesis of this compound
5-chloropyridine-2-carboxylic acid + cyclopropanecarbonyl chloride + triethylamine → acid chloride
Acid chloride + piperidine-4-carboxamide + base → this compound
Synthesis Methods
The synthesis of N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide involves the reaction of 5-chloropyridine-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of triethylamine to form the corresponding acid chloride. This acid chloride is then reacted with piperidine-4-carboxamide in the presence of a base to yield this compound. The overall synthesis of this compound is shown in Figure 1.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been found to exhibit several biological activities and has potential applications in various fields of scientific research. This compound has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to exhibit anticonvulsant and anxiolytic activities. This compound has been studied for its potential use in the treatment of neurological disorders such as epilepsy and anxiety disorders. This compound has also been studied for its potential use as a drug target for the treatment of cancer.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c16-12-3-4-13(17-9-12)18-14(20)10-5-7-19(8-6-10)15(21)11-1-2-11/h3-4,9-11H,1-2,5-8H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHXIOFKBILAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,3-dimethyl-](/img/structure/B7546862.png)

![4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile](/img/structure/B7546890.png)
![4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B7546896.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7546907.png)
![N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine](/img/structure/B7546911.png)
![N-(3-fluorobenzyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546919.png)
![(2R)-2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid](/img/structure/B7546923.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B7546928.png)


![2-Hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7546957.png)